Colesevelam Methoxyquat Impurity Colesevelam Methoxyquat Impurity
Brand Name: Vulcanchem
CAS No.: 863031-14-5
VCID: VC0194489
InChI:
SMILES:
Molecular Formula: C10H24NOI
Molecular Weight: 301.21

Colesevelam Methoxyquat Impurity

CAS No.: 863031-14-5

Cat. No.: VC0194489

Molecular Formula: C10H24NOI

Molecular Weight: 301.21

Purity: > 95%

* For research use only. Not for human or veterinary use.

Colesevelam Methoxyquat Impurity - 863031-14-5

Specification

CAS No. 863031-14-5
Molecular Formula C10H24NOI
Molecular Weight 301.21

Introduction

Chemical Properties and Identification

Colesevelam Methoxyquat Impurity exists in multiple salt forms, primarily as iodide and bromide variants. The compound is a quaternary ammonium derivative characterized by specific chemical and physical properties that enable its identification and quantification in pharmaceutical samples.

Structural Information

The chemical structure can be represented with the following molecular formulas:

  • For the iodide form: C10H24NO.I

  • For the bromide form: C10H24NO.Br or C10H24BrNO

Physical and Chemical Characteristics

The physical and chemical properties of Colesevelam Methoxyquat Impurity vary based on the specific salt form:

PropertyMethoxyquat IodideMethoxyquat Bromide
CAS Number863031-14-5 359436-97-8 (Free base)
Molecular FormulaC10H24NO.I C10H24BrNO
Molecular Weight301.21 (or 174.31 + 126.90) 254.21 (or 174.3 + 79.9)
Chemical Name6-Methoxyhexyl Trimethylammonium Iodide 6-Methoxyhexyl Trimethylammonium Bromide
Harmonized System Code39119099 Not specified in sources

These physical properties are critical for identification and verification purposes in analytical testing environments.

Applications in Pharmaceutical Analysis

Colesevelam Methoxyquat Impurity serves several critical functions in pharmaceutical research, development, and quality control processes.

Use as Reference Standards

Significance in Colesevelam Development and Manufacturing

Colesevelam Methoxyquat Impurity has significant implications for the development and manufacturing of Colesevelam pharmaceutical products. The presence and levels of this impurity must be monitored and controlled to ensure the safety, efficacy, and quality of the final drug product.

Pharmaceutical companies utilize this reference standard during:

  • Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) filings

  • Drug Master File (DMF) preparations

  • Process development and optimization

  • Quality assessment of commercial manufacturing batches

Current Research and Analytical Methods

Analytical techniques commonly employed for the identification and quantification of Colesevelam Methoxyquat Impurity include:

Analytical TechniqueApplicationData Generated
HPLC/UPLCQuantitative analysis, purity determinationRetention time, peak area, purity percentage
Mass Spectrometry/LC-MSStructural confirmation, identificationMolecular weight, fragmentation pattern
1H NMR SpectroscopyStructural elucidation, purity assessmentChemical shifts, coupling constants
FT-IR SpectroscopyFunctional group identificationCharacteristic IR absorption bands
13C NMR, COSY, NOESYAdvanced structural characterizationDetailed structural information

These analytical methods, when used in combination, provide comprehensive characterization of the impurity and enable its accurate quantification in complex pharmaceutical matrices .

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